molecular formula C13H27ClN4O2 B019105 Prolyl-leucyl-psi(methylamino)glycinamide CAS No. 109772-52-3

Prolyl-leucyl-psi(methylamino)glycinamide

Cat. No. B019105
M. Wt: 306.83 g/mol
InChI Key: NZTFWQQNAJJYAU-ACMTZBLWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prolyl-leucyl-psi(methylamino)glycinamide, also known as PLP, is a synthetic peptide that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PLP is a small molecule that can easily penetrate cell membranes, making it an attractive candidate for drug development.

Mechanism Of Action

Prolyl-leucyl-psi(methylamino)glycinamide acts as a selective antagonist of the neuropeptide Y (NPY) Y1 receptor, which is involved in various physiological processes such as appetite regulation, stress response, and circadian rhythm. By blocking the Y1 receptor, Prolyl-leucyl-psi(methylamino)glycinamide can modulate these processes and potentially provide therapeutic benefits.

Biochemical And Physiological Effects

Prolyl-leucyl-psi(methylamino)glycinamide has been shown to have various biochemical and physiological effects. In animal studies, Prolyl-leucyl-psi(methylamino)glycinamide has been found to decrease food intake and body weight, indicating its potential use as an appetite suppressant. Prolyl-leucyl-psi(methylamino)glycinamide has also been shown to reduce inflammation in animal models of arthritis, suggesting its anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of Prolyl-leucyl-psi(methylamino)glycinamide is its ability to easily penetrate cell membranes, allowing for efficient delivery to target cells. However, Prolyl-leucyl-psi(methylamino)glycinamide is also relatively unstable and can degrade quickly, making it challenging to work with in lab experiments. Additionally, Prolyl-leucyl-psi(methylamino)glycinamide is a synthetic peptide and may not accurately represent the complexity of natural peptides and proteins.

Future Directions

There are several future directions for Prolyl-leucyl-psi(methylamino)glycinamide research. One area of interest is its potential use in the treatment of neurodegenerative diseases. Prolyl-leucyl-psi(methylamino)glycinamide has been shown to improve cognitive function in animal models of Alzheimer's disease, and further studies could investigate its therapeutic potential in humans. Additionally, Prolyl-leucyl-psi(methylamino)glycinamide's anti-inflammatory properties could be explored further for the treatment of autoimmune diseases such as multiple sclerosis. Further research is also needed to optimize the synthesis and stability of Prolyl-leucyl-psi(methylamino)glycinamide for use in lab experiments and potential drug development.

Synthesis Methods

Prolyl-leucyl-psi(methylamino)glycinamide is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of amino acids to a growing peptide chain, which is attached to a solid support. The amino acids are protected with various chemical groups to prevent unwanted reactions during the synthesis. Once the peptide chain is complete, it is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

Prolyl-leucyl-psi(methylamino)glycinamide has shown promising results in various scientific research applications. It has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Prolyl-leucyl-psi(methylamino)glycinamide has also been investigated for its anti-inflammatory properties, which could be beneficial in the treatment of autoimmune diseases such as rheumatoid arthritis.

properties

CAS RN

109772-52-3

Product Name

Prolyl-leucyl-psi(methylamino)glycinamide

Molecular Formula

C13H27ClN4O2

Molecular Weight

306.83 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methylpentan-2-yl]pyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C13H26N4O2.ClH/c1-9(2)6-10(7-15-8-12(14)18)17-13(19)11-4-3-5-16-11;/h9-11,15-16H,3-8H2,1-2H3,(H2,14,18)(H,17,19);1H/t10-,11-;/m0./s1

InChI Key

NZTFWQQNAJJYAU-ACMTZBLWSA-N

Isomeric SMILES

CC(C)C[C@@H](CNCC(=O)N)NC(=O)[C@@H]1CCCN1.Cl

SMILES

CC(C)CC(CNCC(=O)N)NC(=O)C1CCCN1.Cl

Canonical SMILES

CC(C)CC(CNCC(=O)N)NC(=O)C1CCCN1.Cl

synonyms

Pro-Leu-psi(CH2NH)Gly-NH2
prolyl-leucyl-psi(methylamino)glycinamide

Origin of Product

United States

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